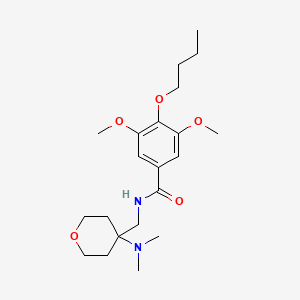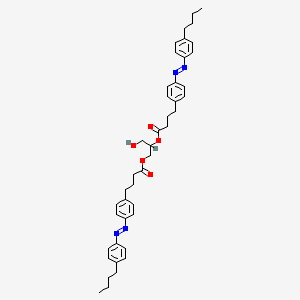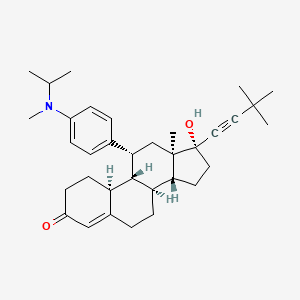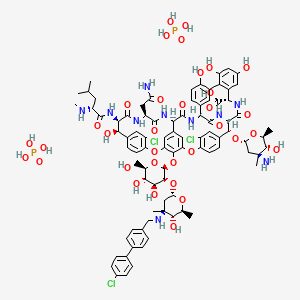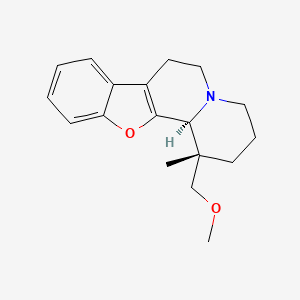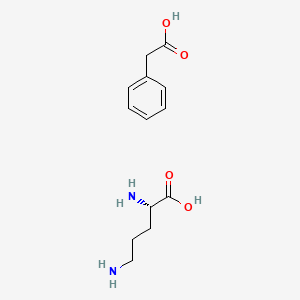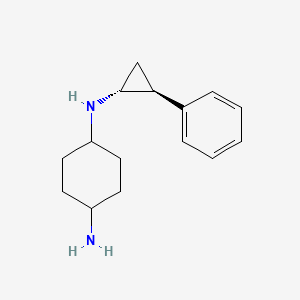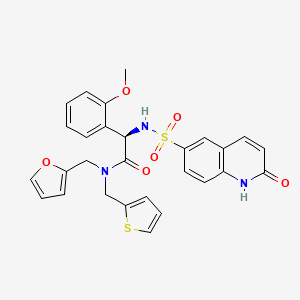
Pasireotide diaspartate
Vue d'ensemble
Description
Pasireotide diaspartate, also known as Signifor, is a prescription medicine used to treat symptoms of Cushing’s Disease and Acromegaly . It belongs to a class of drugs called Somatostatin Analogs . Pasireotide diaspartate is prepared as a sterile solution for administration by subcutaneous injection .
Synthesis Analysis
The total synthesis of pasireotide, an 18-membered cyclic hexapeptide, was achieved using a 3 + 2 + 1 strategy . The Pro1-Phe6 peptide bond was selected as the final cyclization position. Two key fragments were synthesized using N, O-bis(trimethylsilyl)acetamide/N-hydroxysuccinimide ester (BSA/NHS) as coupling agents . The current synthesis method is easily scalable and produces the target peptide with an overall yield of 15% .
Molecular Structure Analysis
Pasireotide diaspartate has a molecular formula of C66H80N12O17 . It has an average mass of 1313.4116 Da and a mono-isotopic mass of 1312.576416 Da .
Chemical Reactions Analysis
The synthesis of pasireotide has been performed by solid-phase chemistry, using a Fmoc/tBu protecting scheme and resin as solid support .
Physical And Chemical Properties Analysis
Pasireotide diaspartate is a white to slightly greyish powder . It is freely soluble in water and its pKa has been determined at 10.2 and 9.1 . It has a polar surface area of 281.2 Ų and a refractivity of 286.66 m³·mol⁻¹ .
Applications De Recherche Scientifique
Treatment of Acromegaly
Acromegaly: is a hormonal disorder that results from the excess production of growth hormone (GH). Pasireotide has been shown to have a higher affinity to somatostatin receptor type 5 than type 2, which is beneficial in treating acromegaly . It acts as a more potent inhibitor of GH secretion compared to first-generation somatostatin receptor ligands (SRLs), offering an alternative for patients who are resistant to traditional treatments.
Management of Cushing’s Disease
Cushing’s Disease: is characterized by an overproduction of cortisol by the adrenal glands. Pasireotide’s efficacy in treating Cushing’s disease stems from its ability to suppress adrenocorticotropic hormone (ACTH) secretion from pituitary adenomas . This leads to a reduction in cortisol levels, providing relief from the symptoms associated with the disease.
Control of Hyperglycemia in Diabetes
Pasireotide has been associated with hyperglycemia due to its inhibitory effects on insulin and incretin hormone responses . While this is often considered an adverse effect, it also presents a potential application in research for understanding the mechanisms of diabetes and developing new strategies for managing blood glucose levels.
Neuroendocrine Tumors (NETs)
NETs: are a diverse group of tumors that arise from neuroendocrine cells. Pasireotide’s multireceptor-targeted profile makes it a candidate for treating NETs, as it can bind to multiple somatostatin receptor subtypes present on these tumors . This can help in controlling hormone-related symptoms and possibly inhibiting tumor growth.
Gastrointestinal Disorders
The antisecretory properties of Pasireotide make it useful in managing various gastrointestinal disorders . It can inhibit the secretion of several gastrointestinal hormones and peptides, which is beneficial in conditions where reduction of gastrointestinal secretions is desired .
Hepatic Disorders
In the context of hepatic disorders , Pasireotide can be utilized to decrease portal pressure and manage symptoms related to liver cirrhosis and portal hypertension . Its inhibitory effects on hormone and peptide secretion can also aid in the treatment of hepatorenal syndrome.
Mécanisme D'action
Target of Action
Pasireotide diaspartate, also known as Signifor, is a synthetic long-acting cyclic hexapeptide with somatostatin-like activity . It primarily targets somatostatin receptors (SSTR), specifically SSTR1, SSTR2, SSTR3, and SSTR5 . These receptors play a crucial role in inhibiting the release of several hormones, thereby regulating endocrine, neuroendocrine, and exocrine mechanisms .
Mode of Action
Pasireotide diaspartate exhibits a much higher binding affinity for somatostatin receptors 1, 3, and 5 than octreotide in vitro, as well as a comparable binding affinity for somatostatin receptor 2 . The binding and activation of these somatostatin receptors lead to the inhibition of Adrenocorticotropic hormone (ACTH) secretion, which in turn results in reduced cortisol secretion in patients with Cushing’s disease . This agent is also more potent than somatostatin in inhibiting the release of human growth hormone (HGH), glucagon, and insulin .
Biochemical Pathways
The activation of somatostatin receptors by Pasireotide diaspartate affects the hormonal secretion pathway. It inhibits the release of ACTH, leading to decreased cortisol secretion. It also suppresses the release of HGH, glucagon, and insulin . These changes in hormone levels can have significant downstream effects on various bodily functions, including growth, metabolism, and stress response.
Pharmacokinetics
Pasireotide diaspartate is primarily eliminated as unchanged drug hepatically (via biliary excretion). Approximately 40% to 56% of the drug is excreted in the feces, primarily as unchanged drug, and about 6% to 10% is excreted in the urine, also primarily as unchanged drug . The time to peak plasma concentration is between 0.25 to 0.5 hours, and the elimination half-life is approximately 12 hours . The drug has a protein binding of 88% .
Result of Action
The molecular and cellular effects of Pasireotide diaspartate’s action primarily involve the reduction of hormone levels. By inhibiting ACTH secretion, it reduces cortisol levels in patients with Cushing’s disease . It also suppresses the release of HGH, glucagon, and insulin, which can have various effects on growth, metabolism, and glucose regulation .
Safety and Hazards
Propriétés
IUPAC Name |
(2S)-2-aminobutanedioic acid;[(3S,6S,9S,12R,15S,18S,20R)-9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H66N10O9.2C4H7NO4/c59-27-13-12-22-46-52(69)64-47(30-38-23-25-42(26-24-38)76-36-39-16-6-2-7-17-39)53(70)66-49(31-37-14-4-1-5-15-37)57(74)68-35-43(77-58(75)61-29-28-60)33-50(68)55(72)67-51(40-18-8-3-9-19-40)56(73)65-48(54(71)63-46)32-41-34-62-45-21-11-10-20-44(41)45;2*5-2(4(8)9)1-3(6)7/h1-11,14-21,23-26,34,43,46-51,62H,12-13,22,27-33,35-36,59-60H2,(H,61,75)(H,63,71)(H,64,69)(H,65,73)(H,66,70)(H,67,72);2*2H,1,5H2,(H,6,7)(H,8,9)/t43-,46+,47+,48-,49+,50+,51+;2*2-/m100/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEFMPSSNFRRNC-HQUONIRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN2C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN.C(C(C(=O)O)N)C(=O)O.C(C(C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN2[C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN.C([C@@H](C(=O)O)N)C(=O)O.C([C@@H](C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H80N12O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pasireotide diaspartate | |
CAS RN |
820232-50-6 | |
| Record name | Pasireotide diaspartate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0820232506 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PASIREOTIDE DIASPARTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I4P76SY3N4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



